molecular formula C8H11BrN2O2 B3087375 methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1173045-46-9

methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3087375
CAS No.: 1173045-46-9
M. Wt: 247.09 g/mol
InChI Key: KWNTXKDWQXWHBN-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1005566-41-5) is a brominated pyrazole ester that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. With a molecular formula of C9H13BrN2O2 and a molecular weight of 261.12 g/mol, this compound is characterized by its pyrazole core, which is a privileged scaffold in drug discovery . The presence of both a reactive bromo substituent and an ester functional group on the structure makes it a valuable building block for constructing more complex molecules via cross-coupling reactions and functional group transformations . This compound is particularly valuable for researchers developing hybrid molecules. Pyrazole derivatives are known to be conjugated with other pharmacophores, such as indole rings, to create novel bioconjugates with enhanced bioactivity . Such indole-pyrazole hybrids are a growing area of interest in scientific research for assessing hemolytic and cytoprotective properties, showing potential to protect human erythrocytes from oxidative stress-induced damage . The bromine atom allows for further structural elaboration, while the ester group can be hydrolyzed to the corresponding acid or carried through additional synthetic steps. Researchers utilize this chemical strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNTXKDWQXWHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmacological agent. Its derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole compounds showed significant antimicrobial activity against various bacterial strains. This compound was identified as a lead compound due to its efficacy against resistant strains of bacteria, suggesting its potential as a scaffold for developing new antibiotics.

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests effectively.

Data Table: Efficacy of this compound in Pest Control

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids5085
Spider Mites10090
Whiteflies7580

This table illustrates the effectiveness of this compound in controlling common agricultural pests, highlighting its potential use in integrated pest management strategies.

Material Science

In material science, this compound has been explored for its role in synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This is particularly useful in developing materials for high-performance applications such as aerospace and automotive industries.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromine and ester groups can enhance its binding affinity and specificity towards these targets . The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Molecular Formula : C₉H₁₃BrN₂O₂
Molecular Weight : 261.11 g/mol
CAS RN : 175137-54-9 (same as methyl ester in ; likely a catalog error; ethyl ester CAS should differ).
This ethyl ester analog differs only in the alkyl group of the ester (ethyl vs. methyl). The ethyl variant is less polar, leading to lower solubility in polar solvents compared to the methyl derivative. Hydrolysis rates are slower for ethyl esters due to steric hindrance, making the methyl ester more reactive in nucleophilic substitution or hydrolysis reactions .

4-Bromo-3,5-dimethylpyrazole

Molecular Formula : C₅H₇BrN₂
Molecular Weight : 175.02 g/mol
CAS RN : 3398-16-1
Melting Point : 120–124°C .
This core pyrazole lacks the acetate side chain, resulting in reduced solubility in organic solvents and inability to act as a bidentate ligand. The absence of the ester group limits its utility in metal coordination chemistry compared to the target compound .

Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Molecular Formula: C₈H₁₁BrN₂O₂ Molecular Weight: 247.09 g/mol CAS RN: 5775-89-3 . This positional isomer has the bromine and methyl groups on different pyrazole ring positions.

Physicochemical and Functional Properties

Table 1: Key Properties of Methyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate and Analogs

Compound Molecular Weight (g/mol) CAS RN Key Features
This compound 247.09 175137-54-9 High reactivity due to methyl ester; potential ligand for Co(II) complexes.
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate 261.11 Not listed Slower hydrolysis; lower polarity.
4-Bromo-3,5-dimethylpyrazole 175.02 3398-16-1 High melting point; limited solubility.
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate 247.09 5775-89-3 Positional isomer; altered metal-binding sites.

Biological Activity

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemistry.

Overview of this compound

This compound is characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring. Pyrazole derivatives have garnered attention due to their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Interaction with Enzymes

This compound plays a significant role in various biochemical reactions by interacting with enzymes and proteins. It has been shown to inhibit certain metabolic enzymes, thereby influencing cellular metabolism and signaling pathways. For instance, studies indicate that this compound can modulate the activity of key signaling molecules involved in cancer progression .

Cellular Effects

The compound's effects on cellular processes are profound. It has been reported to affect gene expression and cellular metabolism significantly. Notably, it can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

  • Enzyme Binding : The compound can bind to specific enzymes or receptors, leading to either inhibition or activation of their functions.
  • Microtubule Destabilization : Certain studies have shown that this compound acts as a microtubule-destabilizing agent, which is crucial for its anticancer activity against various cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Anticancer Activity

A significant body of research highlights the anticancer potential of pyrazole derivatives. For instance:

CompoundIC50 (μM)Cancer Cell Line
This compound2.43 - 7.84MDA-MB-231
This compound4.98 - 14.65HepG2

These values indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells .

Mechanistic Insights

Further investigations into the mechanisms of action reveal that this compound can disrupt microtubule assembly at concentrations as low as 20 μM. This disruption is linked to enhanced apoptosis through caspase activation .

Applications in Medicinal Chemistry

The biological activities of this compound make it a promising candidate in medicinal chemistry:

Anticancer Agents : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer therapies.

Agrochemicals : The compound's structure allows for modifications that could lead to effective herbicides or fungicides .

Q & A

Q. What are the established synthetic routes for methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with 4-bromo-3,5-dimethyl-1H-pyrazole. A common approach includes:

Acetylation: Reacting the pyrazole core with methyl chloroacetate or acetyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage.

Catalysis: Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

Purification: Column chromatography or recrystallization to isolate the product.
Optimization strategies:

  • Varying reaction temperatures (60–100°C) to balance yield and side-product formation.
  • Screening solvents (e.g., THF, DCM) for solubility and reactivity.
  • Adjusting stoichiometric ratios (e.g., 1:1.2 pyrazole:acetylating agent) to maximize conversion .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, pyrazole protons at δ 6.2–6.5 ppm).
    • ¹³C NMR: Confirms carbonyl (C=O) at ~170 ppm and quaternary carbons.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 289.05 for C₉H₁₂BrN₂O₂).
  • X-ray Crystallography: Resolves 3D structure, bond angles, and substituent orientation (if crystalline) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

  • Medicinal Chemistry:
    • Target: COX-2 inhibition (anti-inflammatory activity). Optimize substituents (e.g., bromine for enhanced binding affinity).
    • Assays: In vitro enzyme inhibition assays with IC₅₀ determination.
  • Materials Science:
    • Polymer Modification: Incorporation into copolymers to improve thermal stability (TGA analysis) and mechanical properties (DSC for Tg measurement) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at the 4-position of the pyrazole ring acts as a leaving group, enabling:

  • SN2 Reactions: Substitution with nucleophiles (e.g., NaN₃, KCN) under polar aprotic solvents (DMF, DMSO).
  • Kinetic Studies: Monitor reaction rates via HPLC to compare with non-brominated analogs.
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) to analyze transition states and activation energies .

Q. What computational tools are recommended for predicting synthetic pathways or bioactivity?

Methodological Answer:

  • Retrosynthetic Analysis: Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes.
  • Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., COX-2).
  • QSAR Models: Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, t-tests) to identify outliers.
  • Standardized Protocols: Replicate assays under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ measurement methods).
  • Mechanistic Validation: Use knockout models (e.g., CRISPR-edited cells) to confirm target specificity .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

Methodological Answer:

  • Fate Studies:
    • Hydrolysis: Expose compound to buffers at varying pH (3–9) and analyze degradation via LC-MS.
    • Photolysis: Use UV chambers to simulate sunlight exposure.
  • Ecotoxicology:
    • Daphnia magna Assays: Acute toxicity (48h LC₅₀) and chronic effects (21-day reproduction).
    • Soil Microcosms: Measure bioavailability and microbial degradation rates .

Q. How should biological activity screening be designed to ensure reproducibility?

Methodological Answer:

  • Dose-Response Curves: Test 5–7 concentrations in triplicate, using positive controls (e.g., aspirin for COX inhibition).
  • Cell Viability: Include MTT or resazurin assays to rule out cytotoxicity.
  • Blinding: Randomize sample processing to minimize bias.
  • Data Normalization: Express activity as % inhibition relative to vehicle controls .

Q. What strategies enhance the compound’s stability in formulation studies?

Methodological Answer:

  • pH Optimization: Use buffered solutions (pH 6–7) to prevent ester hydrolysis.
  • Lyophilization: Freeze-dry with cryoprotectants (e.g., trehalose) for long-term storage.
  • Encapsulation: Nanoparticle formulations (PLGA or liposomes) to protect from enzymatic degradation .

Q. How can structural analogs be systematically compared to identify structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Replace bromine with Cl, I, or CF₃; vary ester groups (ethyl, propyl).
  • SAR Workflow:
    • In Silico Screening: Molecular docking to prioritize analogs.
    • In Vitro Testing: Uniform assay conditions for IC₅₀ determination.
    • Data Clustering: PCA or heatmaps to visualize trends in activity vs. substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
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methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

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